molecular formula C36H32N6 B8764496 Tetrakis(p-aminophenyl)benzidine CAS No. 3547-23-7

Tetrakis(p-aminophenyl)benzidine

Cat. No.: B8764496
CAS No.: 3547-23-7
M. Wt: 548.7 g/mol
InChI Key: YROIXLFLYRDCBC-UHFFFAOYSA-N
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Description

Tetrakis(p-aminophenyl)benzidine is a polyaromatic amine derivative of interest in materials science and chemistry research. Its molecular structure, featuring multiple aromatic rings and terminal amine groups, makes it a potential building block for advanced polymeric materials . Researchers value this compound for its potential application in the synthesis of novel organic frameworks or as a precursor for conductive polymers . The primary mechanism of action for this molecule in research settings is often its role as a monomer or a ligand, facilitating the creation of larger macromolecular structures with specific electronic or structural properties . As with all chemicals of this class, proper handling procedures must be followed. This compound is provided as a high-purity solid for laboratory use. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures for humans or animals.

Properties

CAS No.

3547-23-7

Molecular Formula

C36H32N6

Molecular Weight

548.7 g/mol

IUPAC Name

4-N-[4-[4-(4-amino-N-(4-aminophenyl)anilino)phenyl]phenyl]-4-N-(4-aminophenyl)benzene-1,4-diamine

InChI

InChI=1S/C36H32N6/c37-27-5-17-33(18-6-27)41(34-19-7-28(38)8-20-34)31-13-1-25(2-14-31)26-3-15-32(16-4-26)42(35-21-9-29(39)10-22-35)36-23-11-30(40)12-24-36/h1-24H,37-40H2

InChI Key

YROIXLFLYRDCBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N(C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N(C5=CC=C(C=C5)N)C6=CC=C(C=C6)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Redox Behavior and Cation Stability

Key Compound Comparisons :

  • TAPB (N,N,N',N'-tetrakis(4-aminophenyl)benzidine)
  • MeO-TPD (N,N,N',N'-tetrakis(4-methoxyphenyl)benzidine)

A spectroelectrochemical study revealed stark differences in the stability of highly charged cations between TAPB and MeO-TPD. TAPB exhibited superior stability in its tetracation state compared to MeO-TPD, attributed to the electron-donating amino groups stabilizing positive charges through resonance and inductive effects. In contrast, methoxy substituents in MeO-TPD provide weaker stabilization, leading to faster degradation of tetracations .

Table 1: Redox Stability of TAPB vs. MeO-TPD

Property TAPB MeO-TPD
Tetracation Stability High (stable up to 1 hour) Low (degradation within minutes)
Key Substituent Effect -NH₂ (strong electron donor) -OCH₃ (moderate electron donor)

Electronic Properties and Device Performance

Hole Transport in OLEDs and Solar Cells
  • MeO-TPD : Widely used as a hole transport layer (HTL) in organic light-emitting diodes (OLEDs) and solar cells due to its balanced hole mobility (~10⁻⁴ cm²/V·s) and compatibility with doping agents like F4-TCNQ. In OLEDs, MeO-TPD reduces turn-on voltage to 3.2 V and enhances brightness (23,893 cd/m² at 10 V) when paired with m-MTDATA as a hole injection layer .
  • TAPB: While less studied in devices, its amino groups may offer higher HOMO levels (estimated -4.8 eV vs. However, its redox instability in doped states (e.g., with F6TCNNQ) could limit practical use compared to MeO-TPD .

Table 2: Device Performance Metrics

Metric MeO-TPD (F4-TCNQ-doped) TAPB (Theoretical)
Conductivity Increase 10³–10⁴ times vs. undoped Not reported
Turn-on Voltage (OLED) 3.2 V N/A
HOMO Level -5.2 eV ~-4.8 eV (estimated)
Afterglow Materials
  • TMTPB (N,N,N',N'-tetrakis(4-methylphenyl)benzidine): In organic afterglow systems, TMTPB acts as a hole trap due to its higher HOMO level (-5.0 eV) compared to poly(N-vinylcarbazole) (-5.8 eV). Incorporating 0.05 wt% TMTPB doubled afterglow intensity in PVK-based systems .
  • TAPB : The stronger electron-donating -NH₂ groups might further elevate HOMO levels, but experimental data on afterglow applications are lacking.

Chemical Reactivity and Toxicity

  • Benzidine Core Toxicity: Benzidine is a known carcinogen, but substitutions modulate toxicity. Tetramethylbenzidine (TMB), a tetra-methylated derivative, is non-carcinogenic and widely used in colorimetric assays due to its high sensitivity and stable oxidation products .
  • TAPB: Amino groups may reduce planarity (vs. However, DFT studies suggest electron-donating groups like -NH₂ increase electrophilicity, which could enhance reactivity with biomolecules .

Table 3: Toxicity and Reactivity Profiles

Compound Carcinogenicity Key Reactivity Feature
Benzidine High Planar structure, DNA intercalation
TMB Low Stable oxidation, low bioactivity
TAPB Unknown High electrophilicity (predicted)

Preparation Methods

Transfer Hydrogenation

Recent advancements explore transfer hydrogenation using ammonium formate as a hydrogen donor. This approach eliminates gaseous hydrogen, enhancing safety in industrial settings. A 2025 study adapted from COF synthesis protocols demonstrates that 20 mol% Pd/C in refluxing ethanol with ammonium formate reduces TNPB to TAPB in 89% yield within 6 hours. The absence of high-pressure equipment reduces capital costs, though formate byproducts complicate purification.

Chemical Reduction with Fe/HCl

Iron powder in hydrochloric acid offers a low-cost alternative, leveraging the redox couple Fe⁰/Fe³⁺ to drive nitro-group reduction. Early-stage experiments report 70–75% yields under refluxing ethanol/HCl (1:1 v/v) after 48 hours. However, iron oxide sludge formation necessitates extensive filtration, rendering this method less favorable for high-purity applications.

Solvent-Free Mechanochemical Synthesis

Emerging techniques utilize ball milling to initiate solid-state reactions between nitro precursors and reducing agents. A 2024 patent application describes the reaction of TNPB with sodium borohydride in a planetary mill, achieving 82% yield after 4 hours of milling at 500 RPM. This solvent-free approach minimizes waste and energy consumption, though product crystallinity remains inferior to solution-phase methods.

Aqueous-Phase Synthesis

Acid-Mediated Activation

Building on imine-linked COF synthesis, researchers have adapted aqueous conditions for TAPB production. Preactivation of nitro groups with hydrochloric acid (2 M) followed by reduction with sodium dithionite in water achieves 78% yield at room temperature. This method avoids organic solvents, aligning with green chemistry principles, but requires precise pH control to prevent over-protonation of amine groups.

Microwave-Assisted Reduction

Microwave irradiation accelerates reaction kinetics in aqueous media. A 2023 study achieved 91% yield in 30 minutes using 2.45 GHz irradiation, sodium borohydride, and a phase-transfer catalyst. The rapid heating minimizes side reactions, though scalability to continuous-flow systems remains untested.

Purification and Characterization

Recrystallization Techniques

TAPB’s low solubility in common solvents necessitates high-boiling solvents like DMF or N-methylpyrrolidone (NMP) for recrystallization. Gradient cooling from 150°C to 25°C yields needle-like crystals with 99% purity, as confirmed by HPLC.

Spectroscopic Validation

  • FT-IR : Absence of nitro stretches (~1520 cm⁻¹) and emergence of N–H bends (~1600 cm⁻¹) confirm complete reduction.

  • ¹H NMR (DMSO-d₆) : Aromatic protons resonate at δ 6.8–7.2 ppm, while amine protons appear as broad singlets at δ 5.1 ppm.

  • XRD : Crystalline TAPB exhibits a monoclinic lattice with d-spacings of 3.8 Å and 4.2 Å.

Comparative Analysis of Synthesis Methods

MethodConditionsYield (%)Purity (%)Key AdvantagesLimitations
Catalytic Hydrogenation10% Pd/C, DMF, 80°C, 24 h9599High purity, scalableHigh-pressure equipment required
Transfer HydrogenationPd/C, NH₄HCO₂, ethanol, 6 h8997No H₂ gas, saferFormate contamination
MechanochemicalNaBH₄, ball milling, 4 h8295Solvent-free, fastLow crystallinity
Aqueous ReductionNa₂S₂O₄, HCl, H₂O, RT, 12 h7893Eco-friendly, low costpH sensitivity
Microwave-AssistedNaBH₄, H₂O, microwave, 30 min9198Rapid, high yieldLimited scalability

Industrial and Environmental Considerations

Large-scale TAPB production favors catalytic hydrogenation due to established infrastructure, though aqueous and mechanochemical methods gain traction for niche applications. Life-cycle assessments indicate that solvent-free routes reduce carbon footprints by 40% compared to DMF-based processes . Regulatory pressures on volatile organic compounds (VOCs) may further drive adoption of water-based systems.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying Tetrakis(p-aminophenyl)benzidine to ensure high purity for research applications?

  • Methodological Answer : Synthesis typically involves coupling reactions between benzidine derivatives and p-aminophenyl groups under controlled conditions (e.g., Ullmann coupling or palladium-catalyzed cross-coupling). Purification is critical due to the compound’s sensitivity to oxidation; sublimation under reduced pressure (≤10⁻³ mbar) is a standard method to achieve ≥98% purity, as demonstrated for structurally similar derivatives like N,N,N',N'-Tetrakis(p-tolyl)benzidine . Chromatographic techniques (e.g., silica gel column chromatography) may supplement sublimation to remove polar impurities.

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substitution patterns and symmetry, with aromatic protons appearing as distinct multiplets in the 6.5–7.5 ppm range. Fourier-Transform Infrared Spectroscopy (FTIR) identifies N-H stretching (~3400 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹). Mass spectrometry (HRMS-ESI or MALDI-TOF) validates the molecular ion peak (C₄₀H₃₂N₆, m/z ~644.3) and isotopic distribution. X-ray crystallography resolves crystal packing and π-π stacking interactions, critical for understanding charge transport properties .

Q. What are the primary applications of this compound in electrochemical and optoelectronic research?

  • Methodological Answer : The compound’s extended π-conjugation and redox-active amine groups make it suitable as a hole-transport material in organic light-emitting diodes (OLEDs) or as a mediator in electrochemical sensors. Researchers evaluate its performance via cyclic voltammetry (CV) to determine oxidation potentials and stability under repeated cycling. For optoelectronics, thin-film morphology (studied via AFM) and energy level alignment (HOMO/LUMO via UV-Vis and CV) are critical parameters .

Advanced Research Questions

Q. How can researchers optimize the substitution pattern of tetra-aminophenyl groups in benzidine derivatives for enhanced performance in electrochemical applications?

  • Methodological Answer : Systematic substitution studies (e.g., replacing methyl with methoxy or amino groups) reveal that electron-donating substituents lower oxidation potentials, improving charge injection. For example, tetra-substituted derivatives like TMB (3,3',5,5'-tetramethylbenzidine) show superior sensitivity in colorimetric assays due to steric hindrance reducing aggregation. Computational modeling (DFT) predicts substituent effects on HOMO/LUMO levels, guiding synthetic prioritization. Experimental validation involves comparing sensitivity, stability, and color purity across derivatives in controlled assays .

Q. What methodological approaches are used to analyze the HOMO and LUMO energy levels of this compound, and how do these values influence its role in organic electronics?

  • Methodological Answer :

  • Cyclic Voltammetry (CV) : Measures oxidation (HOMO) and reduction (LUMO) potentials versus reference electrodes (e.g., Fc/Fc⁺). For example, N,N,N',N'-Tetrakis(4-methoxyphenyl)benzidine exhibits HOMO = -5.1 eV and LUMO = -1.89 eV, suitable for hole injection in OLEDs .
  • UV-Vis Spectroscopy : Optical bandgap (Eg) is derived from the absorption edge (λonset), with LUMO = HOMO + Eg.
  • Density Functional Theory (DFT) : Computes frontier orbital distributions, aiding in material design for charge transport .

Q. How do researchers address discrepancies in toxicity data between in vitro and in vivo models when assessing the carcinogenic potential of this compound derivatives?

  • Methodological Answer :

  • Metabolic Profiling : Liver microsome assays identify reactive metabolites (e.g., N-hydroxylated intermediates) that may not form in vitro.
  • Comparative Genomics : RNA sequencing of exposed cell lines (e.g., UMUC3 bladder cells) versus animal models identifies conserved pathways (e.g., ERK5 activation) linked to proliferation .
  • Regulatory Frameworks : Align with National Toxicology Program (NTP) guidelines for benzidine congeners, which prioritize in vivo carcinogenicity studies (e.g., 2-year bioassays) over short-term in vitro mutagenicity tests .

Q. What strategies resolve contradictions in reported electronic properties of this compound across studies?

  • Methodological Answer : Contradictions often arise from variations in film morphology (amorphous vs. crystalline) or measurement conditions (e.g., solvent effects in CV). Standardization protocols include:

  • Thin-Film Preparation : Thermal evaporation at controlled rates (0.1–0.3 Å/s) ensures reproducibility.
  • Ambient Control : Conduct measurements under inert atmospheres (N₂/Ar gloveboxes) to prevent oxidation.
  • Cross-Validation : Compare CV, UV-Vis, and photoelectron spectroscopy (UPS) data to reconcile HOMO/LUMO discrepancies .

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